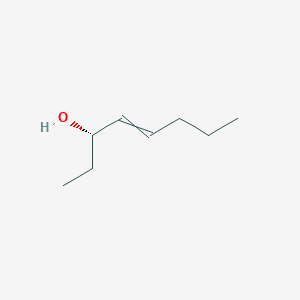![molecular formula C17H26O2 B12579081 Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- CAS No. 215236-50-3](/img/structure/B12579081.png)
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the reaction .
Industrial Production Methods: Industrial production of this compound is challenging due to the need for specialized equipment and reaction conditions. The use of photochemistry in large-scale production requires careful control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product is typically a ketone or carboxylic acid.
Reduction: The major product is an alcohol.
Substitution: The major product is a substituted bicyclic compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology: In biological research, the compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules .
Medicine: The compound’s unique structure makes it a candidate for drug design, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased strength and flexibility .
Wirkmechanismus
The mechanism of action of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane: Known for its use in pharmaceutical drug design.
Bicyclo[1.1.1]pentane: Used as a bioisostere in medicinal chemistry.
Uniqueness: Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties. This uniqueness allows for the exploration of new chemical spaces and the development of novel applications in various fields .
Eigenschaften
CAS-Nummer |
215236-50-3 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
14-methoxybicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-16-ol |
InChI |
InChI=1S/C17H26O2/c1-19-16-12-14-10-8-6-4-2-3-5-7-9-11-15(13-16)17(14)18/h12-13,18H,2-11H2,1H3 |
InChI-Schlüssel |
SNMAJHYLFMKYLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)CCCCCCCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


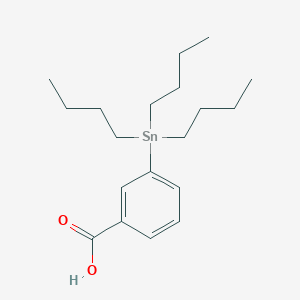
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
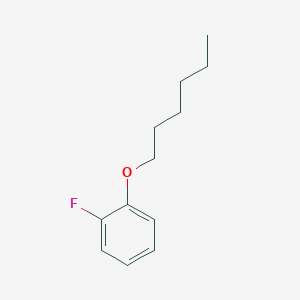
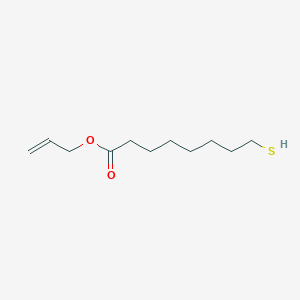

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)
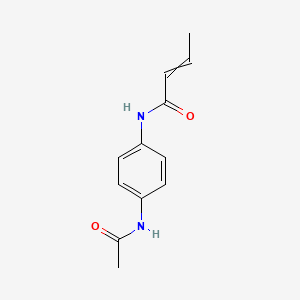
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

